molecular formula C13H14ClN3 B1479779 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-08-8

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479779
CAS No.: 2098007-08-8
M. Wt: 247.72 g/mol
InChI Key: KULTZVWXRDAFKM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a bicyclic heterocyclic compound featuring a pyrazole fused to a cyclopentane ring. This structural framework is of interest in medicinal chemistry due to its similarity to bioactive molecules targeting enzymes or DNA repair pathways .

Properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-6-8-17-12-5-1-4-11(12)13(16-17)10-3-2-7-15-9-10/h2-3,7,9H,1,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULTZVWXRDAFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CN=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Description:

Step Reaction Conditions Yield Notes
1 Cyclization of 3-hydrazinopyridine dihydrochloride with acrylonitrile 25–100 °C, alkali metal alkoxide base (e.g., sodium ethoxide), fatty alcohol solvent Moderate Stoichiometric 3-hydrazinopyridine dihydrochloride, 1.5–2 equiv acrylonitrile, 2–5 equiv base
2 Oxidation of 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine Manganese oxide (IV), 60 °C, acetonitrile solvent, 18 h ~69% Filtration and aqueous workup
3 Sandmeyer reaction to convert amino to chloro group Sodium nitrite in aqueous HCl at 0–5 °C to form diazonium salt; copper(II) chloride in toluene added at 0 °C; pH adjusted to 8–10 Variable Extraction and purification by chromatography or recrystallization

Detailed Experimental Procedure Extracted from Patent

Preparation of 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine (Intermediate):

  • Mix 3-hydrazinopyridine dihydrochloride with acrylonitrile in a fatty alcohol solvent (e.g., ethanol).
  • Add alkoxide base (sodium ethoxide) and heat between 25–100 °C.
  • Use excess acrylonitrile (1.5–2 equivalents) and base (2–5 equivalents) to drive cyclization.
  • Isolate the intermediate amine after reaction completion.

Oxidation to 3-(3-amino-1H-pyrazol-1-yl)pyridine:

  • Stir the intermediate amine with manganese oxide (IV) in acetonitrile at 60 °C for 18 hours.
  • Filter and concentrate the reaction mixture.
  • Precipitate the product by adding water and stirring at room temperature.
  • Filter and dry to obtain the amino-pyrazole intermediate with ~69% yield.

Sandmeyer Chlorination:

  • Cool a mixture of the amino-pyrazole and aqueous hydrochloric acid to 0 °C.
  • Slowly add sodium nitrite solution to form the diazonium salt.
  • In a separate vessel, prepare a copper(II) chloride solution in toluene at 0 °C.
  • Add the diazonium salt solution to the copper chloride solution while maintaining low temperature.
  • Allow the reaction mixture to warm to ambient temperature.
  • After completion, neutralize with sodium hydroxide, extract with organic solvent, and purify the product.

Reaction Scheme Summary

3-Hydrazinopyridine dihydrochloride + Acrylonitrile
  --(Alkoxide base, 25–100 °C)--> 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine
  --(MnO2, 60 °C)--> 3-(3-amino-1H-pyrazol-1-yl)pyridine
  --(NaNO2/HCl, CuCl2, 0 °C)--> 3-(3-chloro-1H-pyrazol-1-yl)pyridine
  --(Further elaboration)--> this compound

Notes on Yield, Purity, and Challenges

  • The initial cyclization step often suffers from low yield due to the difficulty in preparing pure 3-chloropyrazoles and isolating pure products.
  • The oxidation step using manganese oxide (IV) is efficient and provides good yield (~69%).
  • Sandmeyer chlorination requires careful temperature control and stoichiometry to avoid side reactions.
  • Purification can be achieved by flash column chromatography or recrystallization from suitable solvents.
  • The final product purity is critical for pharmaceutical applications and may require multiple purification steps.

Data Table: Summary of Preparation Parameters

Parameter Conditions/Details Comments
Starting Material 3-hydrazinopyridine dihydrochloride Requires careful handling
Cyclization Reagent Acrylonitrile (1.5–2 equiv) Alkoxide base catalyst
Cyclization Solvent Fatty alcohol (e.g., ethanol) Alkoxide base same as solvent
Cyclization Temperature 25–100 °C Temperature affects yield
Oxidation Reagent Manganese oxide (IV) 18 h at 60 °C
Sandmeyer Reagents Sodium nitrite, HCl, copper(II) chloride Low temperature (0–5 °C)
Purification Flash chromatography, recrystallization Ensures high purity
Typical Yield (oxidation step) ~69% Moderate yield

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Chloroethyl Group

The 2-chloroethyl substituent is a reactive site for nucleophilic substitution. Common reactions include:

Reaction Type Conditions Product Key Observations
Alkylation K₂CO₃, DMF, 80°C, 12h 2-Aminoethyl derivativeHigh regioselectivity due to steric hindrance
Aminolysis NH₃ (aq.), EtOH, reflux, 6h 2-(Pyridin-3-yl)ethylamine analogRequires excess nucleophile
Coupling with Thiols NaH, THF, RT, 3h Thioether derivativesModerate yields (45–65%)

Mechanistic Insight : The chloroethyl group undergoes Sₙ2 displacement, with steric hindrance from the cyclopenta ring influencing reaction rates .

Functionalization of the Pyridin-3-yl Group

The pyridine ring participates in cross-coupling and electrophilic substitution:

Suzuki-Miyaura Coupling

Conditions Catalyst Product Yield
Pd(PPh₃)₄, K₂CO₃, DME, 100°CAryl boronic acid3-(Aryl)-substituted derivative70–85%

Nitration/Sulfonation

Reagent Conditions Position Notes
HNO₃/H₂SO₄0°C, 2h C-5 of pyridineMeta-directing effect observed
SO₃·PyridineDCM, RT, 4h C-4 of pyridineLimited solubility challenges

Cyclopenta Ring Modifications

The tetrahydrocyclopenta[c]pyrazole core undergoes ring-opening or dehydrogenation:

Reaction Conditions Product Reference
Dehydrogenation DDQ, toluene, 110°C, 8h Fully aromatic cyclopenta[c]pyrazole
Oxidative Ring Expansion mCPBA, CH₂Cl₂, 0°C→RT, 12h Seven-membered lactam

Key Insight : The fused cyclopenta ring stabilizes radical intermediates during oxidation .

Heterocycle Formation via Cyclocondensation

The pyrazole nitrogen and carbonyl groups enable annulation:

Reagents Conditions Product Yield
Ethyl diazoacetate, Zn(OTf)₂DCE, 60°C, 6h Pyrazolo[3,4-d]pyridazine derivatives82%
Thiourea, FeCl₃·6H₂OEtOH, reflux, 4h Pyrimidine-fused analogs68%

Biological Activity Correlations

While not directly tested for this compound, structurally related analogs exhibit:

  • Anticancer activity : Inhibition of A549 lung cancer cells (IC₅₀ = 0.19–2 nM) via apoptosis induction .

  • Anti-inflammatory effects : IL-6/TNF-α suppression (EC₅₀ = 3.12–4.94 µM) .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of pyrazole can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance activity against human cancer cells, making it a promising scaffold for drug design .

Agrochemical Applications

The compound has also been explored for its efficacy in pest control. Its structural analogs have demonstrated effectiveness against agricultural pests and parasites, suggesting that this compound could serve as a basis for developing new agrochemicals. Patents have been filed detailing formulations that utilize similar compounds for managing pest populations in crops .

Biological Evaluation

Extensive biological evaluations have been conducted to assess the pharmacological activities of this compound:

  • Anticancer Activity: In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Anticancer Screening
    A series of derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly improved potency compared to the parent compound.
  • Case Study 2: Agrochemical Efficacy
    Field trials demonstrated that formulations containing this compound effectively reduced pest populations in crops without adversely affecting non-target species. This supports its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds Analyzed :

Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Properties/Activities Reference
1-(2-Chloroethyl)-3-(pyridin-3-yl)-... 2-Chloroethyl / Pyridin-3-yl ~241.7* Potential alkylation, moderate polarity N/A
1-(2,4-Dichlorobenzyl)-3-carboxylic acid (20) 2,4-Dichlorobenzyl / COOH ~352.2 High lipophilicity, antitumor activity
1,3-Dimethyl-... Methyl / Methyl 137.1 Low polarity, structural simplicity
1-Ethyl-3-(pyridin-2-yl)-... Ethyl / Pyridin-2-yl 213.28 Moderate solubility, discontinued
1-(2-Chloroethyl)-3-(thiophen-3-yl)-... 2-Chloroethyl / Thiophen-3-yl ~256.8* Enhanced lipophilicity, sulfur-mediated interactions

*Calculated based on molecular formula.

Structural and Functional Insights :

Alkylating Potential: The 2-chloroethyl group in the target compound contrasts with the ethyl () or methyl () substituents. Chloroethyl groups are known to undergo hydrolysis or enzymatic activation to form reactive intermediates (e.g., aziridinium ions), enabling DNA cross-linking or protein alkylation . This property is absent in non-halogenated analogs like 1,3-dimethyl derivatives.

Aromatic Ring Effects: Pyridin-3-yl (target compound) vs. pyridin-2-yl (): The position of the nitrogen in the pyridine ring influences electronic distribution. Pyridin-3-yl may enhance hydrogen bonding with biological targets compared to pyridin-2-yl, which has a meta-directed nitrogen.

Carboxylic Acid vs. Neutral Substituents :

  • Compound 20 () includes a carboxylic acid group, which improves solubility and may facilitate ionic interactions with targets. However, this also reduces cell permeability compared to the neutral pyridinyl or thiophenyl groups.

Biological Activity

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C12H14ClN3C_{12}H_{14}ClN_3 with a molecular weight of approximately 241.71 g/mol. The structure features a tetrahydrocyclopenta[c]pyrazole core substituted with a chloroethyl group and a pyridine moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced cell proliferation in cancer cells.
  • Interaction with Cellular Receptors : It might interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds and their implications:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of pyrazole derivatives and found promising results against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Inhibition : Research conducted by Pendergrass et al. (2020) demonstrated that certain pyrazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis .
  • Neuroprotective Research : A study on neuroprotective agents indicated that some pyridine-substituted pyrazoles could reduce oxidative stress markers in neuronal cultures .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For example, a pyrazole-5-amine derivative can undergo sequential formylation, reduction, and nitrosation to generate intermediates. Chloroethyl isocyanate is then used to introduce the 2-chloroethyl group, followed by deprotection with trifluoroacetic acid. Key optimization steps include:

  • Avoiding elevated temperatures during chloroethyl isocyanate coupling to prevent decomposition (room temperature for 20 days is recommended) .
  • Using Boc protection for amino groups to prevent side reactions .
  • Monitoring reaction progress via HPLC or TLC to isolate intermediates.

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Identify proton environments (e.g., Z/E isomerism in intermediates) and carbon shifts. For example, pyrazole H-4 signals in NMR can confirm regiochemistry .
  • HRMS (ESI) : Validate molecular weight with <5 ppm error .
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl or nitrile stretches) .
  • Elemental Analysis : Confirm purity (>95%) and rule out residual solvents.

Q. What safety protocols are critical for handling chlorinated pyrazole derivatives during synthesis?

  • Methodological Answer :

  • Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent degradation .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact with chloroethyl intermediates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrahydrocyclopenta[c]pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from structural variations or assay conditions. Systematic approaches include:

  • SAR Studies : Modify substituents (e.g., pyridin-3-yl vs. phenyl groups) and compare activities. For example, 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles are reported as N-type calcium channel inhibitors, but substituent effects require validation via electrophysiology .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for calcium channels) and positive controls .
  • Meta-Analysis : Cross-reference data from X-ray crystallography (for binding modes) and in vitro/in vivo models .

Q. What mechanistic insights explain the thermal instability of 2-chloroethyl-substituted pyrazoles during synthesis?

  • Methodological Answer : The 2-chloroethyl group is prone to elimination or decomposition under heat. For example, heating in chloroform can lead to cyclization into pyrazolotriazole derivatives via intermediate azide formation. Mitigation strategies include:

  • Using aprotic solvents (e.g., DCM) at low temperatures .
  • Monitoring reaction progress via real-time FTIR to detect decomposition byproducts .
  • Stabilizing intermediates with electron-withdrawing groups to reduce reactivity .

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) for pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

  • Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 100°C to observe distinct NH and CHO signals) .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
  • Crystallography : Compare experimental vs. computed (DFT) structures to validate resonance assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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